molecular formula C17H21ClN4O3S B2646615 5-chloro-2-methoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1234856-95-1

5-chloro-2-methoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2646615
CAS No.: 1234856-95-1
M. Wt: 396.89
InChI Key: QLHKQJWUUJQVIE-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This involves the reaction of pyrimidine with piperidine under controlled conditions to form 1-(pyrimidin-2-yl)piperidine.

    Sulfonamide Formation: The next step involves the introduction of the sulfonamide group. This is achieved by reacting the piperidine intermediate with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

    Final Coupling: The final step is the coupling of the sulfonamide intermediate with the piperidine derivative. This is done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

5-chloro-2-methoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: Used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The piperidine and pyrimidine moieties contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxybenzenesulfonamide: Lacks the piperidine and pyrimidine groups, resulting in different biological activity.

    N-(pyrimidin-2-yl)piperidine: Does not have the sulfonamide group, affecting its interaction with biological targets.

Uniqueness

5-chloro-2-methoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonamide group enhances its potential as an enzyme inhibitor, while the piperidine and pyrimidine moieties contribute to its binding specificity and pharmacokinetic properties.

This compound’s distinct structure and properties make it a valuable subject of study in various scientific fields, including medicinal chemistry, biology, and industrial chemistry.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O3S/c1-25-15-4-3-14(18)11-16(15)26(23,24)21-12-13-5-9-22(10-6-13)17-19-7-2-8-20-17/h2-4,7-8,11,13,21H,5-6,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHKQJWUUJQVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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